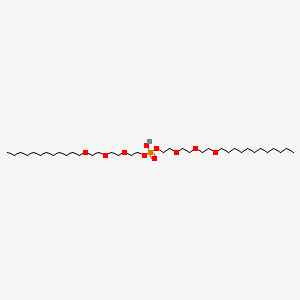
Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate: is an organic compound characterized by its complex structure, which includes multiple ethoxy and dodecyloxy groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate typically involves the reaction of dodecyloxyethanol with ethylene oxide to form the intermediate ethoxylated alcohol. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although it is less common.
Substitution: The ethoxy groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding phosphates and alcohols.
Reduction: Formation of simpler alcohols and phosphates.
Substitution: Formation of substituted ethoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Acts as a phase transfer catalyst in organic synthesis.
Biology:
- Employed in the formulation of biological buffers and media.
- Used in the study of membrane proteins due to its surfactant properties.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Used in the formulation of topical creams and ointments.
Industry:
- Utilized in the production of detergents and cleaning agents.
- Acts as an emulsifier in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its role as an emulsifier and phase transfer catalyst. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their solubilization and interaction in aqueous environments.
Comparison with Similar Compounds
- Bis(2-(2-(2-(octyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate
- Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate
- Bis(2-(2-(2-(tetradecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate
Uniqueness:
- Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate has a longer alkyl chain compared to its octyloxy and decyloxy counterparts, which enhances its surfactant properties.
- The presence of multiple ethoxy groups increases its solubility in water and organic solvents.
- Its unique structure allows for a broader range of applications in various fields, from industrial to medicinal.
Properties
CAS No. |
62249-18-7 |
|---|---|
Molecular Formula |
C36H75O10P |
Molecular Weight |
698.9 g/mol |
IUPAC Name |
bis[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C36H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-39-25-27-41-29-31-43-33-35-45-47(37,38)46-36-34-44-32-30-42-28-26-40-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38) |
InChI Key |
WADOGHZARUGFCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


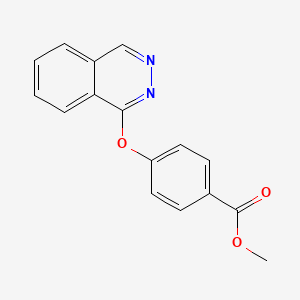
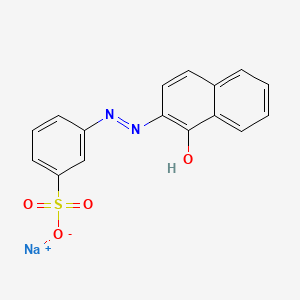
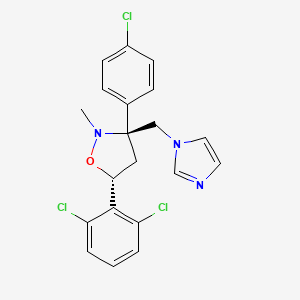
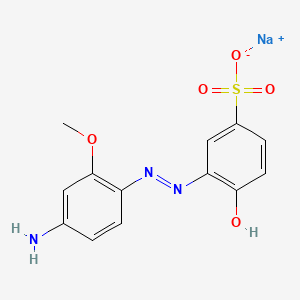
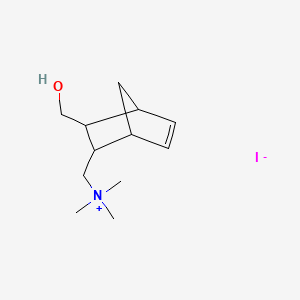
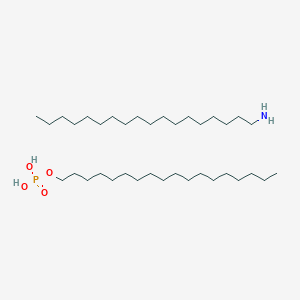
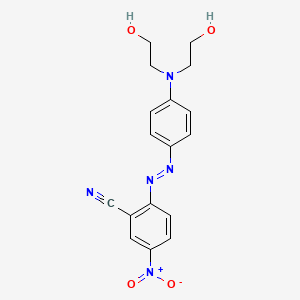
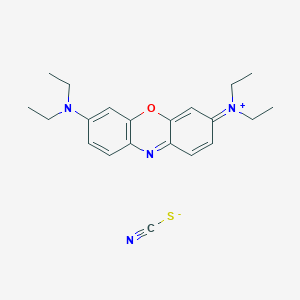


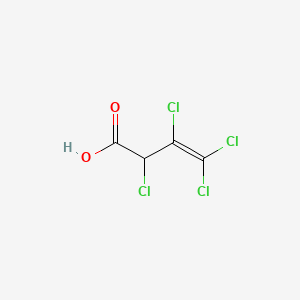
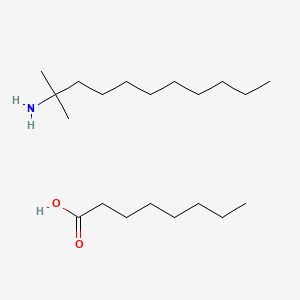
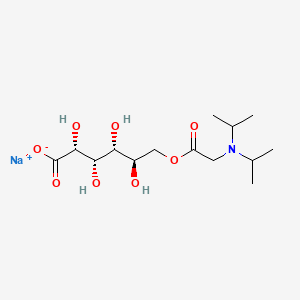
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)
